1-[3-(Diphenylamino)prop-1-yn-1-yl]cyclohexan-1-ol
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Overview
Description
1-(3-(Diphenylamino)prop-1-yn-1-yl)cyclohexanol is an organic compound with the molecular formula C21H23NO. It is a member of the class of compounds known as arylamines, which are characterized by the presence of an amino group attached to an aromatic ring. This compound is notable for its unique structure, which includes a cyclohexanol moiety linked to a diphenylamino group via a propynyl chain.
Preparation Methods
The synthesis of 1-(3-(Diphenylamino)prop-1-yn-1-yl)cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanol and diphenylamine as the primary starting materials.
Reaction Conditions: The reaction involves the formation of a propynyl linkage between the cyclohexanol and diphenylamine. This is achieved through a series of steps that include the use of reagents such as propargyl bromide and a base like potassium carbonate.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-(Diphenylamino)prop-1-yn-1-yl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylamino group can be replaced by other nucleophiles.
Scientific Research Applications
1-(3-(Diphenylamino)prop-1-yn-1-yl)cyclohexanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research has explored its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(3-(Diphenylamino)prop-1-yn-1-yl)cyclohexanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
1-(3-(Diphenylamino)prop-1-yn-1-yl)cyclohexanol can be compared with other similar compounds, such as:
1-(3-(Indol-1-yl)prop-1-yn-1-yl)cyclohexanol: This compound has an indole group instead of a diphenylamino group, which may result in different biological activities and chemical properties.
1-(3-(Diphenylamino)prop-1-yn-1-yl)benzene: This compound lacks the cyclohexanol moiety, which may affect its solubility and reactivity.
1-(3-(Diphenylamino)prop-1-yn-1-yl)cyclohexanone:
Properties
CAS No. |
65910-24-9 |
---|---|
Molecular Formula |
C21H23NO |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-[3-(N-phenylanilino)prop-1-ynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C21H23NO/c23-21(15-8-3-9-16-21)17-10-18-22(19-11-4-1-5-12-19)20-13-6-2-7-14-20/h1-2,4-7,11-14,23H,3,8-9,15-16,18H2 |
InChI Key |
KMVMTQNAAZGKHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#CCN(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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